molecular formula C18H18N2O4 B12450089 Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate

Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate

Cat. No.: B12450089
M. Wt: 326.3 g/mol
InChI Key: WUDZFBWXILDVPZ-UHFFFAOYSA-N
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Description

Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate is an organic compound with a complex structure that includes a biphenyl group, a formohydrazido group, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate typically involves multiple steps. One common route starts with the preparation of 4-methylbiphenyl, which can be synthesized through a Suzuki-Miyaura coupling reaction . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Next, the formohydrazido group is introduced through a hydrazone formation reaction. This involves the reaction of 4-methylbiphenyl with hydrazine and formic acid under reflux conditions . Finally, the oxobutanoate ester is formed through esterification, where the hydrazone intermediate reacts with butanoic acid and methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and hydrazone formation steps, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The biphenyl group can interact with hydrophobic pockets in proteins, while the formohydrazido group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formohydrazido and oxobutanoate groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Biological Activity

Overview

Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate is an organic compound characterized by its complex molecular structure, which includes a biphenyl group and a hydrazine moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

PropertyValue
Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
IUPAC Name methyl 4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]butanoate
InChI Key WUDZFBWXILDVPZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby obstructing substrate access. The biphenyl component can engage with hydrophobic regions within proteins, while the hydrazine group can form hydrogen bonds with amino acid residues, facilitating its biological effects.

Biological Activities and Applications

  • Anticancer Activity : Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
  • Enzyme Inhibition : this compound has been investigated for its role as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases such as malaria .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a reduction in joint swelling and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other biphenyl derivatives:

CompoundAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
4-MethylbiphenylLowLow
1-(4-Methyl[1,1’-biphenyl]-4-yl)ethanoneModerateLow

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]butanoate

InChI

InChI=1S/C18H18N2O4/c1-24-17(22)12-11-16(21)19-20-18(23)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21)(H,20,23)

InChI Key

WUDZFBWXILDVPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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